

Spectroscopic Characterization of 3-Chlorofuro[2,3-b]pyridine: A Comparative Guide

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Compound of Interest		
Compound Name:	3-Chlorofuro[2,3-b]pyridine	
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This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **3-Chlorofuro[2,3-b]pyridine**. For context and comparison, spectral data for the parent compound, furo[2,3-b]pyridine, and the simpler aromatic heterocycle, 3-chloropyridine, are also presented. This document is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this class of compounds.

Comparative Spectral Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for **3-Chlorofuro**[**2,3-b]pyridine** and its selected alternatives. The data for **3-Chlorofuro**[**2,3-b]pyridine** is predicted based on established principles of NMR and MS, and by drawing analogies from the experimental data of the comparative compounds.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)



Compoun d	H2	Н3	H4	Н5	Н6	Н7
3- Chlorofuro[2,3- b]pyridine (Predicted)	7.85 (s)	-	8.10 (dd)	7.20 (dd)	8.45 (dd)	-
Furo[2,3- b]pyridine	7.81 (d)	6.85 (d)	8.05 (dd)	7.15 (dd)	8.40 (dd)	-
3- Chloropyrid ine	8.45 (d)	-	7.80 (dt)	7.30 (dd)	8.50 (dd)	-

Table 2: 13C NMR Spectral Data (Predicted and Experimental)

Compo und	C2	C3	СЗа	C4	C5	C6	C7a
3- Chlorofur o[2,3- b]pyridin e (Predicte d)	145.0	115.0	158.0	142.0	118.0	148.0	125.0
Furo[2,3- b]pyridin e	144.5	105.0	158.5	141.5	117.5	147.5	120.0
3- Chloropy ridine	148.5	130.0	-	138.0	124.0	150.0	-

Table 3: Mass Spectrometry Data



Compound	Molecular Formula	Molecular Weight	Key Fragmentation lons (m/z)
3-Chlorofuro[2,3-b]pyridine (Predicted)	C7H4CINO	153.57	153/155 (M+, ³⁵ Cl/ ³⁷ Cl), 118 (M-Cl), 90 (M-Cl-CO)
Furo[2,3-b]pyridine	C7H5NO	119.12[1]	119 (M+), 91 (M-CO), 64
3-Chloropyridine	C5H4CIN	113.55[2][3]	113/115 (M+, ³⁵ Cl/ ³⁷ Cl)[2][3], 78 (M-Cl)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring NMR spectra for compounds like **3-Chlorofuro[2,3-b]pyridine** is as follows:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-2 seconds.
- ¹³C NMR Acquisition:



- Acquire a one-dimensional proton-decoupled carbon spectrum.
- Typical spectral width: 0 to 160 ppm.
- Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation delay: 2-5 seconds.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS. For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum is outlined below:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- ESI-MS Acquisition (for soft ionization):
 - \circ Infuse the sample solution into the ESI source at a flow rate of 5-10 μ L/min.
 - Acquire the spectrum in positive ion mode.
 - Typical mass range: 50-500 m/z.
- EI-MS Acquisition (for fragmentation patterns):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV.
 - Typical mass range: 40-300 m/z.

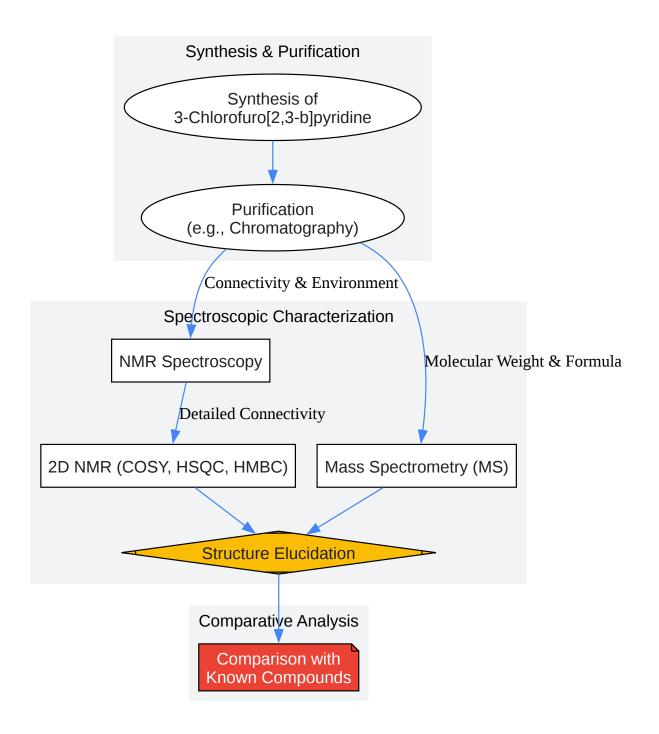


• Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M+) and characteristic fragmentation patterns. For halogenated compounds, the isotopic pattern is a key diagnostic feature.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the characterization of **3- Chlorofuro**[**2,3-b]pyridine** and the structural relationships between the compared compounds.

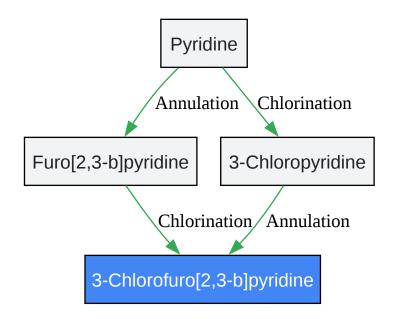




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Caption: Workflow for the synthesis and spectroscopic characterization of **3-Chlorofuro[2,3-b]pyridine**.





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Caption: Structural relationships between the target compound and its alternatives.

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References

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- 2. 3-Chloropyridine | C5H4ClN | CID 12287 PubChem [pubchem.ncbi.nlm.nih.gov]
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